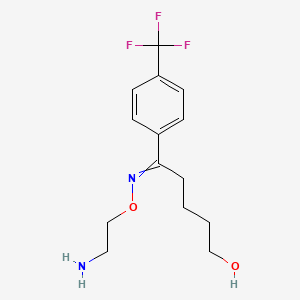
Fluvoxamino alcohol/Desmethylfluvoxamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethyl Fluvoxamine is a metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder and obsessive-compulsive disorder . The compound is known for its role in the pharmacokinetics of Fluvoxamine, contributing to its therapeutic effects and side-effect profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl Fluvoxamine can be synthesized through the demethylation of Fluvoxamine. This process typically involves the use of specific reagents and catalysts to remove the methyl group from the parent compound. The reaction conditions often include controlled temperatures and pH levels to ensure the selective removal of the methyl group without affecting other functional groups .
Industrial Production Methods: In an industrial setting, the production of Desmethyl Fluvoxamine involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Fluvoxamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Desmethyl Fluvoxamine has a wide range of applications in scientific research:
Mechanism of Action
Desmethyl Fluvoxamine exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane. This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotoninergic neurotransmission . Additionally, it acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects .
Comparison with Similar Compounds
Fluvoxamine: The parent compound, also an SSRI, used to treat depression and anxiety disorders.
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Paroxetine: An SSRI with a higher affinity for muscarinic receptors, leading to different side-effect profiles.
Uniqueness: Desmethyl Fluvoxamine is unique due to its specific role as a metabolite of Fluvoxamine, contributing to its overall pharmacokinetic and pharmacodynamic profile. Its interaction with the sigma-1 receptor also distinguishes it from other SSRIs, providing additional therapeutic benefits .
Properties
Molecular Formula |
C14H19F3N2O2 |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2 |
InChI Key |
GCSLDHTZSDNYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


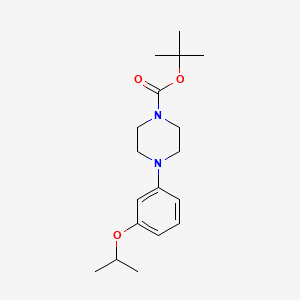
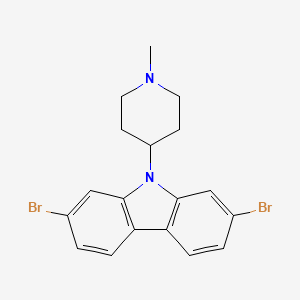

![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
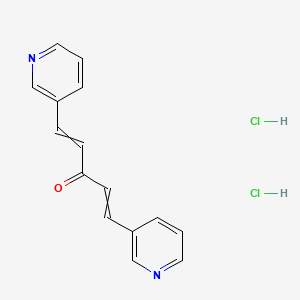
![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)
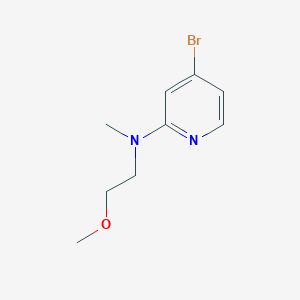
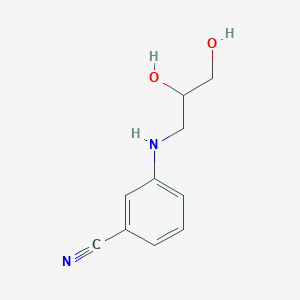
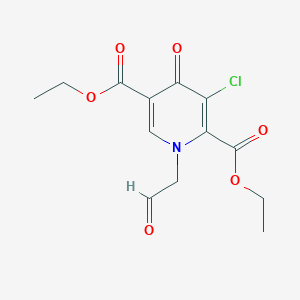
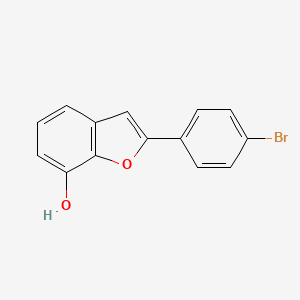

![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

